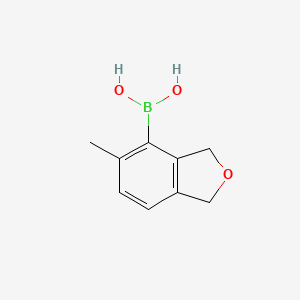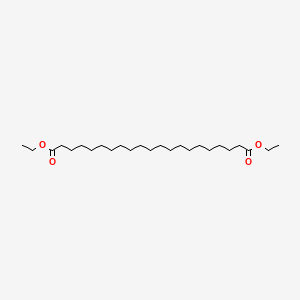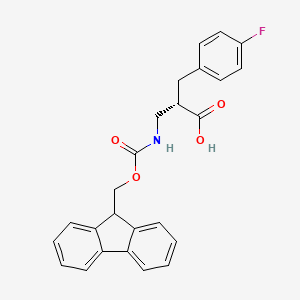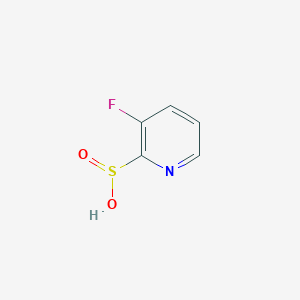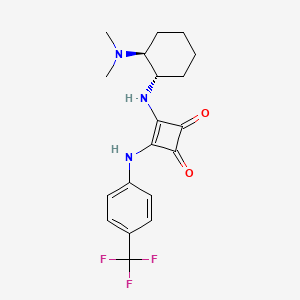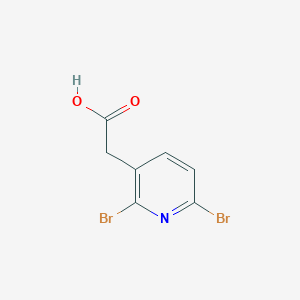
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione is a compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields, including medicine and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione typically involves the reaction of piperazine derivatives with phenoxy compounds under controlled conditions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach includes the use of Ugi reactions, ring opening of aziridines, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. As a functionalized cereblon ligand, it can bind to cereblon, a protein involved in the ubiquitin-proteasome system, leading to the degradation of target proteins . This mechanism is particularly relevant in the development of PROTACs, where the compound facilitates the selective degradation of disease-causing proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, used in the treatment of multiple myeloma and other cancers.
Thalidomide: A related compound with immunomodulatory and anti-inflammatory properties.
Pomalidomide: Another derivative with similar therapeutic applications.
Uniqueness
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione is unique due to its specific structural features and its potential as a functionalized cereblon ligand. This makes it a valuable compound in the development of targeted protein degradation therapies and other therapeutic applications.
Eigenschaften
Molekularformel |
C15H19N3O3 |
|---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
3-(4-piperazin-1-ylphenoxy)piperidine-2,6-dione |
InChI |
InChI=1S/C15H19N3O3/c19-14-6-5-13(15(20)17-14)21-12-3-1-11(2-4-12)18-9-7-16-8-10-18/h1-4,13,16H,5-10H2,(H,17,19,20) |
InChI-Schlüssel |
KDDHGEAGVGFSMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


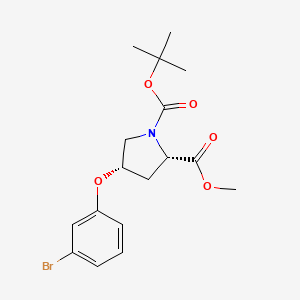

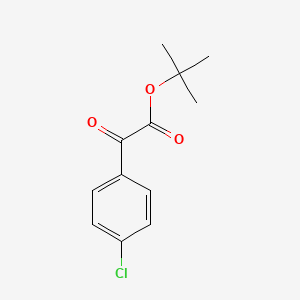
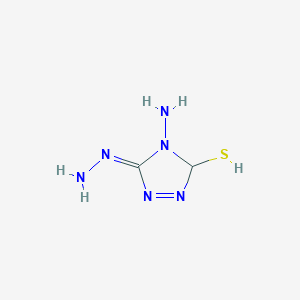
![2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B12952366.png)
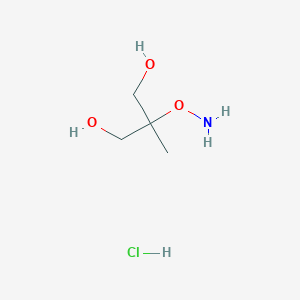

![5H-pyrido[3,4-b][1,4]benzoxazin-4-amine](/img/structure/B12952374.png)
